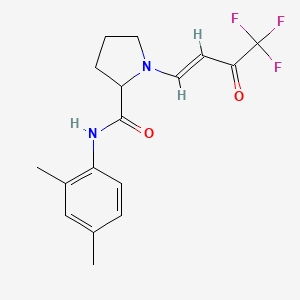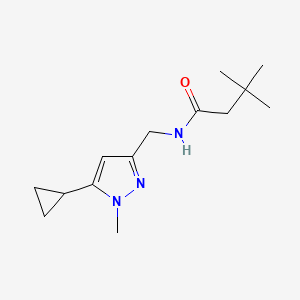
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide, commonly known as CP-31398, is a small molecule compound that has gained significant attention in the field of cancer research. It is a potent reactivator of mutant p53, a tumor suppressor protein that is frequently mutated in various types of cancer. CP-31398 has been shown to restore the function of mutant p53, leading to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant amount of research has been dedicated to the synthesis and biological evaluation of pyrazole derivatives, given their potential in developing selective inhibitors for various biological targets. For example, Penning et al. (1997) reported on the synthesis and evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, identifying potent and selective inhibitors through extensive structure-activity relationship work. This research aimed at identifying compounds with acceptable pharmacokinetic profiles for potential therapeutic applications, notably in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
In Vitro Metabolism and Thermal Stability
The in vitro metabolism and thermal stability of pyrazole-containing compounds have been the subject of investigations, highlighting the importance of understanding the metabolic pathways and stability of these compounds under various conditions. Franz et al. (2017) studied the metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its regioisomer, providing insights into potential targets for urine analysis and the impact of thermal degradation on metabolic profiles (Franz et al., 2017).
Anticancer and Antimicrobial Activities
Research has also explored the anticancer and antimicrobial potentials of pyrazole derivatives. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent bacterial biofilm and MurB enzyme inhibitory activities. This suggests the potential of pyrazole derivatives in developing new antibacterial agents and addressing biofilm-related issues (Mekky & Sanad, 2020).
Corrosion Inhibition
Apart from biomedical applications, pyrazole derivatives have been investigated for their utility in corrosion inhibition. Chetouani et al. (2005) studied the inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media, demonstrating the efficiency of these compounds as corrosion inhibitors (Chetouani et al., 2005).
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)8-13(18)15-9-11-7-12(10-5-6-10)17(4)16-11/h7,10H,5-6,8-9H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLJNMFQDFTKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN(C(=C1)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

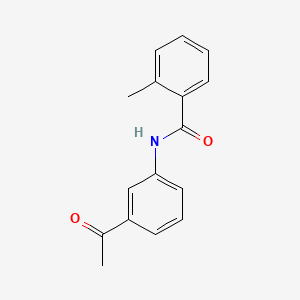
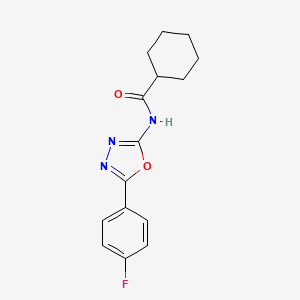
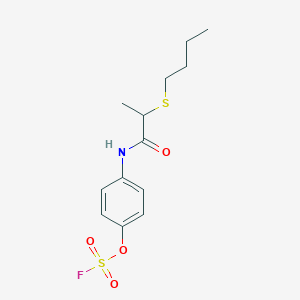
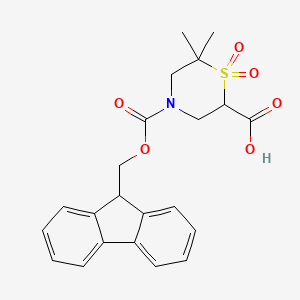
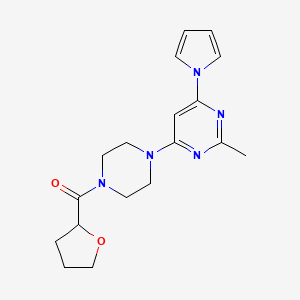
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)
![3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2588539.png)
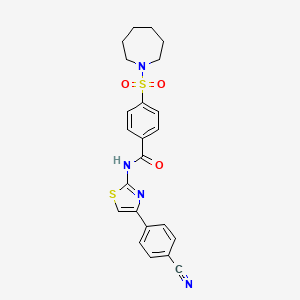
![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
![N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate](/img/structure/B2588547.png)
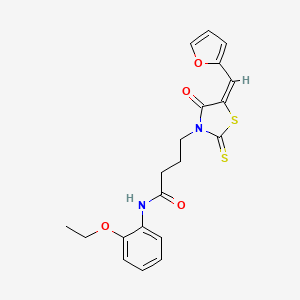
![4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile](/img/structure/B2588551.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2588552.png)
